molecular formula C21H25ClN6O2 B2924121 8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 919012-36-5

8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2924121
CAS No.: 919012-36-5
M. Wt: 428.92
InChI Key: BOGXSBMQKFHQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetically designed organic compound for non-human research applications. This imidazo[2,1-f]purine derivative is characterized by a 3-chlorophenyl group and a piperidine-containing alkyl chain, structural features often associated with potential biological activity in medicinal chemistry research. Like similar compounds, it is intended for use in biochemical and pharmacological research, serving as a key intermediate or candidate for investigating interactions with various biological targets. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request a quote for this product by contacting our sales team with an inquiry. Please note that full prepayment is typically required for new customers. We accept purchase orders from universities, research institutions, and government agencies.

Properties

IUPAC Name

6-(3-chlorophenyl)-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c1-24-18-17(19(29)28(21(24)30)11-10-25-8-3-2-4-9-25)27-13-12-26(20(27)23-18)16-7-5-6-15(22)14-16/h5-7,14H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGXSBMQKFHQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic derivative belonging to the class of imidazopyridines. Its biological activity has been the subject of various studies aimed at understanding its pharmacological potential. This article delves into its biological activity, synthesizing findings from diverse sources.

The molecular formula of the compound is C22H27ClN6O2C_{22}H_{27}ClN_6O_2, with a molecular weight of approximately 442.95 g/mol. The structure incorporates a piperidine moiety and a chlorophenyl group, which are significant for its biological interactions.

Antidiabetic Activity

Several studies have investigated the antidiabetic potential of imidazopyridine derivatives similar to the compound . Research indicates that these compounds can influence glucose metabolism and insulin sensitivity.

Key Findings:

  • Compounds with similar structures have shown significant reductions in blood glucose levels in diabetic models.
  • For instance, derivatives synthesized with thiazolidinedione frameworks demonstrated hypoglycemic effects comparable to standard medications like pioglitazone .

Antimicrobial Activity

The antimicrobial properties of imidazopyridine derivatives have also been explored. These compounds exhibit activity against various bacterial strains.

Case Study:
In a study assessing the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, derivatives showed promising results, suggesting that structural modifications could enhance their activity .

COX Inhibition and Anti-inflammatory Effects

Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Research Insights:

  • Certain analogs demonstrated selective inhibition of COX-2 over COX-1, indicating potential as anti-inflammatory agents without the gastrointestinal side effects associated with non-selective NSAIDs .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeEffectReference
AntidiabeticImidazopyridine DerivativesReduced blood glucose
AntimicrobialSimilar CompoundsActivity against bacteria
COX InhibitionDerivativesSelective COX-2 inhibition

Table 2: Antidiabetic Efficacy Comparison

Compound NameDose (mg/kg)% Reduction in Glucose Level
Compound A1042.48
Compound B3058.36
Pioglitazone5075.43

Comparison with Similar Compounds

Structural and Molecular Property Comparisons

Key structural analogs and their differences are summarized below:

Compound Name / ID Molecular Formula Substituents Key Features
Target Compound C₁₉H₂₁ClN₆O₂ 8-(3-Cl-phenyl), 1-methyl, 3-(2-(piperidin-1-yl)ethyl), 7,8-dihydro Rigid dihydro core; piperidine enhances lipophilicity
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl analog C₁₉H₂₁ClN₆O₂ 8-(2-(3-Cl-phenylamino)ethyl), 1,3,6,7-tetramethyl Tetramethyl groups increase steric bulk; lacks piperidine
8-(2-((3-Chlorophenyl)amino)ethyl)-1,3,7-trimethyl analog C₁₈H₁₉ClN₆O₂ 8-(2-(3-Cl-phenylamino)ethyl), 1,3,7-trimethyl Reduced methylation; aminoethyl linker may alter target selectivity
Compound 5 from Zagórska et al. C₂₄H₂₈N₆O₄ 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl), 1,3-dimethyl Isoquinoline substituent; dual PDE4B1 and 5-HT receptor activity

Key Observations :

  • The target compound’s piperidinylethyl chain distinguishes it from analogs with aminoethyl or tetramethyl substituents. Piperidine’s basic nitrogen may improve membrane permeability and receptor binding .
Bioactivity and Target Profiling
  • Serotonin/Dopamine Receptor Affinity: Analogs with alkylaminoethyl chains (e.g., ) show moderate affinity for 5-HT₁ₐ and D₂ receptors. The piperidinylethyl group in the target compound may enhance selectivity for these targets due to improved hydrophobic interactions .
  • PDE Inhibition : Compound 5 (Zagórska et al.) inhibits PDE4B1 (IC₅₀ = 120 nM) and PDE10A (IC₅₀ = 85 nM). The target compound’s dihydro core and piperidine chain could modulate PDE isoform selectivity, though computational predictions (e.g., QSAR models) are needed .
Computational Similarity and Activity Landscape
  • Tanimoto Similarity Index : Using Morgan fingerprints (radius = 2), the target compound shares ~65–75% similarity with 8-(3-Cl-phenyl)-substituted purine derivatives, suggesting overlapping bioactivity profiles .
  • Activity Cliffs: Minor structural changes (e.g., replacing piperidine with pyrrolidine) may cause significant potency shifts. For example, pyrrolidine analogs of similar compounds exhibit 10-fold lower PDE4B1 inhibition due to reduced basicity and steric fit .
Pharmacokinetic Predictions
  • Solubility : The piperidine moiety likely improves aqueous solubility compared to fully aromatic analogs (e.g., logP reduction by ~0.5 units) .
  • Metabolic Stability : Methyl and piperidine groups may slow hepatic oxidation, extending half-life relative to compounds with unsubstituted alkyl chains .

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